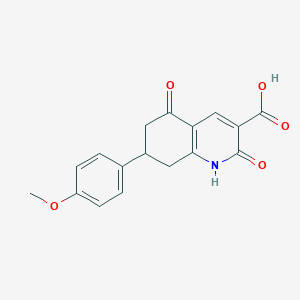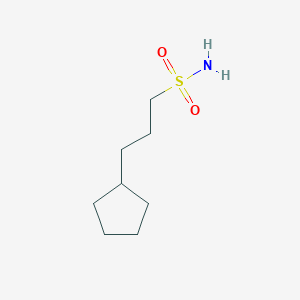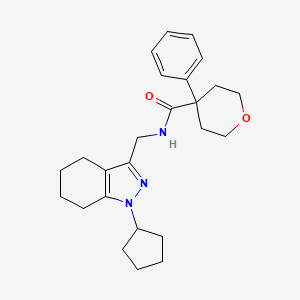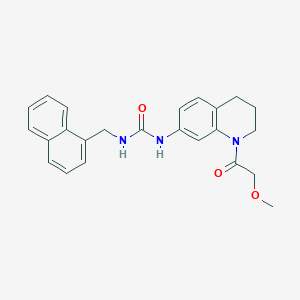![molecular formula C25H23FN4O3S B2422061 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021249-59-1](/img/structure/B2422061.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
A study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors introduced a series of compounds evaluated for their antituberculosis activity and cytotoxicity. Among these, a compound similar in structure to the requested chemical showed promising activity against all tests with Mycobacterium smegmatis GyrB IC50 of 24.0 ± 2.1 μM and 79% inhibition of Mycobacterium tuberculosis DNA gyrase at 50 μM, alongside a minimum inhibitory concentration (MIC) of 28.44 μM, without exhibiting cytotoxicity at 50 μM (Jeankumar et al., 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study explored the microwave-assisted synthesis of new pyrazolopyridines, focusing on their antioxidant, antitumor, and antimicrobial activities. Although the structure of the compounds in this study slightly varies from the requested chemical, their research methodology and applications in studying the bioactivity of similar compounds are of interest. The compounds displayed significant antioxidant activity using the DPPH assay, and some showed notable antitumor activity against liver and breast cell lines, in addition to antibacterial and antifungal activities (El‐Borai et al., 2013).
Anti-Lung Cancer Activity
Research on novel fluoro-substituted benzo[b]pyran compounds, which share a part of the structural motif with the requested chemical, demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to the reference drug 5-fluorodeoxyuridine. This study highlights the potential of structurally similar compounds in developing new anticancer agents (Hammam et al., 2005).
Anti-5-Lipoxygenase Agents
A series of novel pyrazolopyrimidine derivatives synthesized for their anticancer and anti-5-lipoxygenase activities showed that compounds with a similar structural framework to the requested molecule could possess significant biological activities. These compounds were evaluated against different cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).
Antitubercular and Antibacterial Activities
A study on the design, synthesis, and evaluation of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives for their antitubercular and antibacterial activities identified compounds with potent activities surpassing reference drugs like Pyrazinamide and Streptomycin. These findings underscore the importance of such structural frameworks in developing new antimicrobial agents (Bodige et al., 2020).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-16-23-21(25(31)27-14-17-7-9-19(26)10-8-17)13-22(18-5-3-2-4-6-18)28-24(23)30(29-16)20-11-12-34(32,33)15-20/h2-10,13,20H,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHRNDRNMJWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)
![N-(4-acetylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2421981.png)

![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)




![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)